Cas no 1146290-43-8 (2-methyl-4H-pyrrolo3,2-d1,3thiazole-5-carboxylic acid)

1146290-43-8 structure

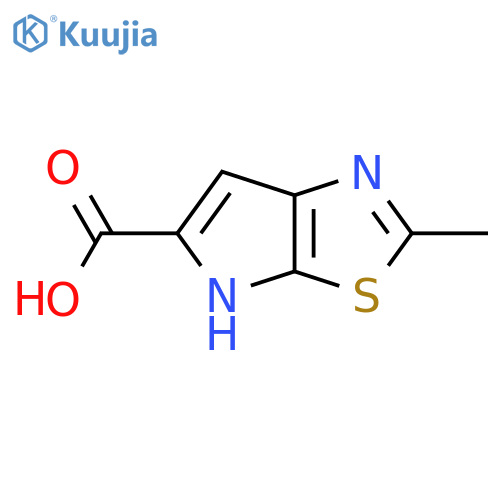

商品名:2-methyl-4H-pyrrolo3,2-d1,3thiazole-5-carboxylic acid

CAS番号:1146290-43-8

MF:C7H6N2O2S

メガワット:182.199739933014

MDL:MFCD11858133

CID:4572638

2-methyl-4H-pyrrolo3,2-d1,3thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid, 2-methyl-

- 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid

- 2-methyl-4H-pyrrolo3,2-d1,3thiazole-5-carboxylic acid

-

- MDL: MFCD11858133

- インチ: 1S/C7H6N2O2S/c1-3-8-4-2-5(7(10)11)9-6(4)12-3/h2,9H,1H3,(H,10,11)

- InChIKey: YZIHYCUXUAYKKQ-UHFFFAOYSA-N

- ほほえんだ: S1C2NC(C(O)=O)=CC=2N=C1C

2-methyl-4H-pyrrolo3,2-d1,3thiazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-87093-0.5g |

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |

1146290-43-8 | 95% | 0.5g |

$891.0 | 2023-09-02 | |

| Enamine | EN300-87093-10.0g |

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |

1146290-43-8 | 95% | 10.0g |

$4914.0 | 2023-02-11 | |

| Enamine | EN300-87093-0.05g |

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |

1146290-43-8 | 95% | 0.05g |

$266.0 | 2023-09-02 | |

| Aaron | AR019QVE-250mg |

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |

1146290-43-8 | 95% | 250mg |

$805.00 | 2025-02-08 | |

| 1PlusChem | 1P019QN2-500mg |

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |

1146290-43-8 | 95% | 500mg |

$1025.00 | 2025-03-03 | |

| 1PlusChem | 1P019QN2-100mg |

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |

1146290-43-8 | 95% | 100mg |

$475.00 | 2025-03-03 | |

| 1PlusChem | 1P019QN2-250mg |

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |

1146290-43-8 | 95% | 250mg |

$665.00 | 2025-03-03 | |

| A2B Chem LLC | AV33246-250mg |

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |

1146290-43-8 | 95% | 250mg |

$632.00 | 2024-04-20 | |

| Aaron | AR019QVE-1g |

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |

1146290-43-8 | 95% | 1g |

$1596.00 | 2025-02-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334121-1g |

2-Methyl-4h-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |

1146290-43-8 | 95% | 1g |

¥26722.00 | 2024-08-09 |

2-methyl-4H-pyrrolo3,2-d1,3thiazole-5-carboxylic acid 関連文献

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

1146290-43-8 (2-methyl-4H-pyrrolo3,2-d1,3thiazole-5-carboxylic acid) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬